G-Faaf-4MN

Description

Historical Context and Genesis as a Fluorogenic Substrate

The development of G-FAAF-4MN stems from the need for sensitive and continuous assays to measure the activity of specific peptidases. Fluorogenic substrates are synthetic molecules that, upon enzymatic cleavage, release a fluorescent moiety, allowing for real-time measurement of enzyme kinetics. nih.govmdpi.comresearchgate.netstanford.edusigmaaldrich.com G-FAAF-4MN was specifically synthesized as a novel fluorogenic substrate for the neutral metalloendopeptidase-24.15 (EC 3.4.24.15), also known as thimet oligopeptidase (TOP). nih.gov This enzyme is involved in the metabolism of various biologically active peptides. The genesis of G-FAAF-4MN provided a valuable tool for researchers to study the distribution and activity of EP-24.15 in different biological contexts. nih.gov

Significance in Enzymology and Peptidolytic System Investigations

G-FAAF-4MN holds significant importance in the fields of enzymology and the investigation of peptidolytic systems. As a fluorogenic substrate, it enables continuous assay of enzyme activity, offering advantages over discontinuous methods. nih.gov Its cleavage by EP-24.15 at the Phe-Ala bond releases the product AAF-4MN, which is subsequently hydrolyzed to its constituent amino acids and the fluorescent molecule 4-methoxynaphthylamine (4MN) by aminopeptidase (B13392206) M. nih.govresearchgate.net This coupled reaction allows for the sensitive detection and quantification of EP-24.15 activity by measuring the increase in fluorescence from free 4MN. nih.gov

Research utilizing G-FAAF-4MN has provided detailed insights into the distribution and activity levels of EP-24.15 in various tissues, such as rat brain nuclei. nih.gov Studies have shown that EP-24.15 has a relatively broad distribution in brain nuclei, with varying levels of activity across different regions. nih.gov For instance, relatively high activity was observed in the medial and lateral pre-optic nuclei. nih.gov Comparisons with other metalloendopeptidases, such as endopeptidase-24.11 (neprilysin), using similar methodologies (though sometimes with slightly different substrates like Glut-Ala-Ala-Phe-MNA) have highlighted the distinct distribution patterns of these enzymes within the nervous system and other tissues like neutrophils. nih.govpnas.orgresearchgate.net

The kinetic parameters of EP-24.15 with G-FAAF-4MN have been determined, providing crucial data for understanding the enzyme's catalytic efficiency. The Km value for G-FAAF-4MN with EP-24.15 has been reported as 0.026 mM. nih.govresearchgate.net This type of detailed research finding, facilitated by substrates like G-FAAF-4MN, is essential for characterizing enzyme function and substrate specificity. elifesciences.orgnih.govmicrobialcell.com

The use of G-FAAF-4MN allows researchers to measure specific enzyme activity within complex biological samples, contributing to a better understanding of the roles of peptidases in physiological and pathological processes. sigmaaldrich.comnih.govenfanos.com

Table 1: Kinetic Parameter of G-FAAF-4MN with EP-24.15

| Enzyme | Substrate | Cleavage Site | Km (mM) |

| EP-24.15 | G-FAAF-4MN | Phe-Ala | 0.026 |

Table 2: Reported EP-24.15 Activity in Rat Brain Nuclei using G-FAAF-4MN

| Brain Region | EP-24.15 Activity (nmol 4MN/mg prot/h) |

| All areas examined (range) | 15-80 |

| Medial and lateral pre-optic nuclei | Relatively high |

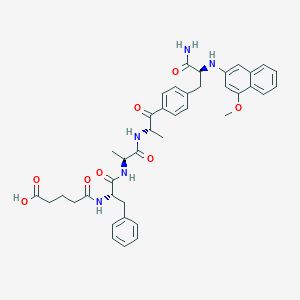

Glutaryl-Phe-Ala-Ala-Phe-4-methoxynaphthylamide (G-FAAF-4MN) is a synthetic peptide substrate utilized in the study of protease activity, particularly for enzymes like neutral metalloendopeptidase-24.15 (EP-24.15) and neutral endopeptidase 24.11 (NEP). Its design incorporates a fluorogenic reporter group, 4-methoxynaphthylamide (4MN), which allows for continuous monitoring of enzymatic cleavage.

Properties

IUPAC Name |

5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-[(2S)-3-amino-2-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]phenyl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H45N5O8/c1-24(42-39(51)25(2)43-40(52)33(21-26-10-5-4-6-11-26)45-35(46)14-9-15-36(47)48)37(49)28-18-16-27(17-19-28)20-32(38(41)50)44-30-22-29-12-7-8-13-31(29)34(23-30)53-3/h4-8,10-13,16-19,22-25,32-33,44H,9,14-15,20-21H2,1-3H3,(H2,41,50)(H,42,51)(H,43,52)(H,45,46)(H,47,48)/t24-,25-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYGLNCZTFALSR-HXBJNPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)CC(C(=O)N)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=C(C=C1)C[C@@H](C(=O)N)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157808 | |

| Record name | Glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132806-29-2 | |

| Record name | Glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132806292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaryl-phenylalanyl-alanyl-alanyl-phenylalanine 4-methoxynaphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Elucidation of G Faaf 4mn

Chemical Synthesis Pathways of Glutaryl-Phe-Ala-Ala-Phe-4-methoxynaphthylamide

The synthesis of peptide substrates like G-FAAF-4MN generally involves the formation of peptide bonds between amino acids. This process can be achieved through chemical synthesis methods, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis acs.orgacs.orgthermofisher.com. SPPS is a common approach where the peptide chain is assembled on an immobilized solid support, allowing for easier purification steps acs.orgacs.org. Amino acids are added sequentially to the growing peptide chain, typically starting from the C-terminus thermofisher.com. Protecting groups are used to prevent unwanted side reactions during coupling thermofisher.com. The glutaryl group would be introduced, likely at the N-terminus of the peptide sequence, and the 4-methoxynaphthylamide moiety would be coupled to the C-terminus.

While specific detailed synthetic routes for G-FAAF-4MN were not extensively detailed in the search results, the synthesis of similar peptide substrates for protease assays is well-documented and often involves coupling a peptide sequence to a fluorophore or chromophore acs.orgphiphilux.comiris-biotech.demdpi.com. The glutaryl moiety is a dicarboxylic acid derivative, and its attachment would involve forming an amide bond with the N-terminal amino group of the peptide sequence. The 4-methoxynaphthylamide is a fluorogenic amine, and its coupling to the C-terminus of the peptide would also involve amide bond formation.

Design Principles for Fluorogenic Substrates in Protease Assays

Fluorogenic substrates for protease assays are designed to exhibit a change in fluorescence properties upon enzymatic cleavage, enabling continuous monitoring of enzyme activity iris-biotech.demdpi.comthermofisher.com. The fundamental principle involves coupling a fluorophore to a quenching moiety or designing the substrate such that cleavage releases a highly fluorescent product from a less fluorescent or non-fluorescent precursor iris-biotech.dethermofisher.com.

In the case of G-FAAF-4MN, the 4-methoxynaphthylamide (4MN) group serves as the fluorophore. In the intact substrate, the fluorescence of 4MN is typically quenched to some extent due to its attachment to the peptide chain and possibly through intramolecular interactions or the chemical environment. Upon cleavage by a specific protease, the 4MN moiety is released, leading to a significant increase in fluorescence intensity iris-biotech.dethermofisher.com. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis by the protease.

The peptide sequence (Phe-Ala-Ala-Phe) is crucial for the specificity of G-FAAF-4MN towards particular proteases. Proteases recognize and cleave specific amino acid sequences within their substrates nih.govnih.gov. The design of the peptide sequence dictates which protease(s) will cleave the substrate. For example, G-FAAF-4MN has been shown to be a substrate for neutral metalloendopeptidase-24.15 (EP-24.15), which cleaves the Phe-Ala bond nih.govresearchgate.net. Neutral endopeptidase 24.11 (NEP) also cleaves this substrate nih.govpnas.orgresearchgate.net. The positioning of the scissile bond relative to the fluorophore and any other modifying groups (like the glutaryl group) is critical for the substrate's efficacy and the resulting fluorescence change upon cleavage.

Research findings have demonstrated the utility of G-FAAF-4MN as a fluorogenic substrate for studying protease activity. For instance, studies have used G-FAAF-4MN to measure the specific activity of EP-24.15 in rat brain nuclei, reporting a Km value of 0.026 mM for cleavage by EP-24.15 at the Phe-Ala bond nih.govresearchgate.net. Another study utilized Glut-Ala-Ala-Phe-4-methoxynaphthylamine (Glut-Ala-Ala-Phe-MNA), which is G-FAAF-4MN, to detect neutral endopeptidase 24.11 activity in human neutrophils, observing cleavage at a rate of 9.5 nmol/hr per 10^6 cells nih.govpnas.orgresearchgate.netacs.org. The hydrolysis was significantly inhibited by phosphoramidon, a known NEP inhibitor nih.govpnas.orgresearchgate.net.

These studies highlight how the design of G-FAAF-4MN, with its specific peptide sequence and fluorogenic reporter, allows for sensitive and continuous measurement of the activity of target proteases. The change in fluorescence upon cleavage provides a convenient method for kinetic studies and for localizing enzyme activity in biological samples.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Glutaryl-Phe-Ala-Ala-Phe-4-methoxynaphthylamide | Not found specifically for the full compound |

| Glutaryl-Ala-Ala-Phe-4-methoxy-β-naphthylamide | 79642-99-2 (CAS) sigmaaldrich.com |

| Glutaryl-Ala-Ala-Phe-methoxynaphthylamine | Not found specifically for this name |

| Glutaryl-Ala-Ala-Phe-NA | 91872896 nih.gov |

| 4-methoxynaphthylamide | Not found specifically for this compound |

| Glutaryl chloride (Pentanedioyl dichloride) | 17887 wikipedia.orgfishersci.ca |

| L-Phenylalanine | 6140 guidetopharmacology.orgwikipedia.orgnih.gov |

| L-Alanine | 5950 nih.govnih.gov |

| Glutaryl-CoA | 3081383 wikipedia.orgnih.gov |

| Neutral endopeptidase 24.11 (Neprilysin) | 6233 nih.gov |

| Neutral metalloendopeptidase-24.15 (Thimet oligopeptidase) | 6328346 nih.gov |

Data Tables

Table 1: Cleavage of Glutaryl-Ala-Ala-Phe-MNA by Neutral Endopeptidase 24.11 in Human Neutrophils

| Enzyme Source | Substrate Concentration | Cleavage Rate (nmol/unit/time) | Inhibition by Phosphoramidon (1 µM) |

| Intact Human Neutrophils | Not specified | 9.5 nmol/hr per 10^6 cells | 90% nih.govpnas.orgresearchgate.net |

| Washed Membrane Fraction | 0.5 mM nih.govresearchgate.net | 96 nmol/min per mg protein | Inhibited nih.govresearchgate.net |

Table 2: Cleavage of G-FAAF-4MN by Neutral Metalloendopeptidase-24.15 (EP-24.15)

| Enzyme | Cleavage Site | Km (mM) |

| EP-24.15 nih.gov | Phe-Ala nih.gov | 0.026 nih.gov |

Enzymatic Catalysis and Kinetic Parameters of G Faaf 4mn Interaction

Substrate Specificity of Metalloendopeptidase-24.15 (EP-24.15) for G-FAAF-4MN

Metalloendopeptidase-24.15 (EP-24.15), also known by the EC number 3.4.24.15, is a metalloendopeptidase that demonstrates specificity for cleaving peptide bonds within certain substrates. sigmaaldrich.comnih.gov G-FAAF-4MN was specifically synthesized as a substrate to facilitate the continuous assay of EP-24.15 activity. sigmaaldrich.com

Identification of the Specific Cleavage Site: Phe-Ala Bond Hydrolysis

Studies utilizing G-FAAF-4MN have precisely identified the target site of EP-24.15 activity on this substrate. The enzyme specifically catalyzes the hydrolysis of the peptide bond located between the phenylalanine (Phe) and alanine (B10760859) (Ala) residues within the G-FAAF-4MN sequence. sigmaaldrich.comnih.gov This cleavage event is the primary reaction mediated by EP-24.15 when G-FAAF-4MN is present.

Quantitative Kinetic Characterization

The interaction between EP-24.15 and G-FAAF-4MN can be quantitatively described through enzyme kinetics, providing insight into the affinity and catalytic speed of the enzyme for this specific substrate.

Determination of Michaelis-Menten Constant (Km) for EP-24.15 Interaction

The Michaelis-Menten constant (Km) is a key parameter reflecting the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). For the interaction of EP-24.15 with G-FAAF-4MN, the Km has been determined to be 0.026 mM. sigmaaldrich.comnih.gov This value provides an indication of the affinity of EP-24.15 for G-FAAF-4MN, with a lower Km generally suggesting higher affinity.

Table 1: Michaelis-Menten Constant for EP-24.15 and G-FAAF-4MN

| Enzyme | Substrate | Km (mM) |

| EP-24.15 | G-FAAF-4MN | 0.026 |

Considerations for Reaction Velocity and Catalytic Efficiency

Beyond the Km, the reaction velocity and catalytic efficiency further characterize the enzymatic activity. While specific Vmax or turnover number (kcat) values for G-FAAF-4MN with EP-24.15 are not consistently reported across all sources, studies have measured EP-24.15 activity in terms of the rate of product formation. For instance, enzyme activity in rat brain nuclei using this substrate ranged from 15 to 80 nmol of the fluorophore 4MN released per milligram of protein per hour in examined areas. sigmaaldrich.com Catalytic efficiency, often expressed as kcat/Km, integrates both substrate binding and catalytic rate, providing a comprehensive measure of enzyme performance. nih.gov The efficient cleavage of G-FAAF-4MN by EP-24.15 underscores its utility as a sensitive substrate for studying the enzyme's distribution and activity. sigmaaldrich.com

Subsequent Enzymatic Processing of Cleavage Products

The hydrolysis of G-FAAF-4MN by EP-24.15 yields products that can undergo further enzymatic degradation. The initial cleavage at the Phe-Ala bond results in the formation of AAF-4MN and Glutaryl-Phe.

Role of Aminopeptidase (B13392206) M in AAF-4MN Degradation

The product AAF-4MN, generated by the action of EP-24.15 on G-FAAF-4MN, is subject to subsequent enzymatic processing. Aminopeptidase M, also known as Aminopeptidase N or CD13 (EC 3.4.11.2), plays a crucial role in the further degradation of AAF-4MN. sigmaaldrich.comnih.govidentifiers.org Aminopeptidase M is an ectoenzyme that cleaves amino acid residues from the N-terminus of peptides. nih.govnih.gov It hydrolyzes AAF-4MN into its constituent amino acids (Ala, Ala, and Phe) and the fluorophore 4-methoxynaphthylamide (4MN). sigmaaldrich.comnih.gov This sequential enzymatic action, initiated by EP-24.15 and followed by Aminopeptidase M, leads to the release of the detectable fluorophore, which is central to the continuous assay method using G-FAAF-4MN. sigmaaldrich.comnih.gov Aminopeptidase M exhibits broad substrate specificity for N-terminal neutral amino acids and is inhibited by agents like puromycin (B1679871) and bestatin. nih.govnih.gov

Generation of the 4-Methoxynaphthylamine (4MN) Fluorophore

The enzymatic interaction of EP-24.15 with G-FAAF-4MN leads to the generation of the fluorophore 4-methoxynaphthylamine (4MN). uwm.edu.pl The initial cleavage of G-FAAF-4MN by EP-24.15 at the Phe-Ala bond results in the production of the intermediate product, Ala-Ala-Phe-4-methoxynaphthylamide (AAF-4MN). uwm.edu.pl

Subsequently, AAF-4MN undergoes further hydrolysis. uwm.edu.pl This step is facilitated by aminopeptidase M, which cleaves AAF-4MN into its constituent amino acids and releases the potent fluorophore 4MN. uwm.edu.pl The release of 4MN can be continuously monitored due to its fluorescent properties, allowing for real-time measurement of EP-24.15 activity in enzyme assays. uwm.edu.pl This method has been successfully applied to measure the specific activity of EP-24.15 in various biological samples, such as microdissected nuclei of rat brain. uwm.edu.pl The measured activity in these areas ranged from 15 to 80 nmol of 4MN generated per milligram of protein per hour. uwm.edu.pl

The generation of 4MN from G-FAAF-4MN through this two-step enzymatic process highlights the utility of G-FAAF-4MN as a reporter substrate in biochemical studies aimed at quantifying EP-24.15 activity.

Kinetic Parameter for G-FAAF-4MN with EP-24.15

| Parameter | Value | Unit | Enzyme | Substrate |

| Km | 0.026 | mM | EP-24.15 | G-FAAF-4MN |

Methodological Applications of G Faaf 4mn in Enzyme Activity Assessment

Development of Continuous Spectrofluorometric Assays for EP-24.15

The synthesis of G-FAAF-4MN provided a novel fluorogenic substrate specifically designed for the neutral metalloendopeptidase-24.15 (E.C. 3.4.24.15), also known as EP-24.15 uniprot.org. This substrate enables the implementation of continuous spectrofluorometric assays for measuring EP-24.15 activity. The assay relies on the specific cleavage of the Phe-Ala bond within G-FAAF-4MN by EP-24.15 uniprot.orgresearchgate.net. The resulting product, Ala-Ala-Phe-4-methoxynaphthylamide (AAF-4MN), is subsequently hydrolyzed by aminopeptidase (B13392206) M, leading to the release of the highly fluorescent molecule 4-methoxynaphthylamide (4MN) uniprot.orgresearchgate.net. The rate of fluorescence increase is directly proportional to the rate of EP-24.15 activity, allowing for real-time monitoring in a continuous assay format. This continuous nature offers advantages over discontinuous methods, providing more detailed kinetic information.

Spatiotemporal Mapping of Endopeptidase Activity in Biological Samples

The application of G-FAAF-4MN has been instrumental in the spatiotemporal mapping of EP-24.15 activity in biological samples, allowing researchers to determine the distribution and levels of this enzyme in specific tissues and regions uniprot.org.

Application in Microdissected Brain Nuclei (e.g., Rat Brain)

The method utilizing G-FAAF-4MN has been successfully applied to measure the specific activity of EP-24.15 within microdissected nuclei of rat brain uniprot.orgresearchgate.net. This approach allows for the precise assessment of enzyme activity in discrete brain regions, providing insights into the potential functional roles of EP-24.15 in different neural circuits. Studies using this technique in rat brain nuclei revealed that EP-24.15 has a relatively broad distribution across the examined areas uniprot.org.

Quantitative Measurement of Specific Enzyme Activity within Tissue Microenvironments

The use of G-FAAF-4MN facilitates the quantitative measurement of specific EP-24.15 activity within these microdissected tissue microenvironments uniprot.orgresearchgate.net. This quantitative capability is crucial for comparing enzyme levels and activity across different brain regions or under various physiological conditions. Research findings in rat brain nuclei demonstrated EP-24.15 activity ranging from 15 to 80 nmol of 4MN produced per milligram of protein per hour in all areas examined uniprot.org. Notably, relatively high levels of EP-24.15 activity were observed in the medial and lateral pre-optic nuclei uniprot.org.

Table 2: EP-24.15 Activity in Rat Brain Nuclei (Quantitative Measurement)

| Biological Sample (Rat Brain Nuclei) | Specific Activity (nmol 4MN/mg protein/h) |

| All areas examined | 15-80 uniprot.org |

| Medial pre-optic nuclei | Relatively high uniprot.org |

| Lateral pre-optic nuclei | Relatively high uniprot.org |

Comparative Analysis with Other Peptidolytic Enzymes (e.g., Endopeptidase-24.11)

The methodology employing G-FAAF-4MN has also enabled comparative analyses of EP-24.15 activity and distribution with other peptidolytic enzymes, such as endopeptidase-24.11 (E.C. 3.4.24.11), also known as "enkephalinase" or Neprilysin uniprot.org. This comparative approach helps to differentiate the roles and localization of various peptidases within complex biological systems.

Studies comparing EP-24.15 and EP-24.11 distribution in rat brain nuclei using this method revealed distinct patterns uniprot.org. While EP-24.15 showed a relatively broad distribution, EP-24.11 appeared to have a much narrower distribution uniprot.org. Very high specific activity of EP-24.11 was found in the basal ganglia, as well as in the supraoptic and suprachiasmatic nuclei, contrasting with the broader presence of EP-24.15 uniprot.org.

Table 3: Comparative Distribution of EP-24.15 and Endopeptidase-24.11 in Rat Brain Nuclei

| Enzyme | Distribution in Rat Brain Nuclei | Key Areas of High Activity |

| Endopeptidase-24.15 | Relatively broad uniprot.org | Medial and lateral pre-optic nuclei uniprot.org |

| Endopeptidase-24.11 | Much narrower uniprot.org | Basal ganglia, supraoptic, and suprachiasmatic nuclei uniprot.org |

The distinct distribution patterns highlight the specific microenvironments where these enzymes are likely to exert their primary peptidolytic functions.

Contribution of G Faaf 4mn to Understanding Neuropeptide Metabolism

Elucidation of Peptide Processing in Neuroendocrine Axes

The neuroendocrine system relies on precise regulation of peptide hormone levels. Enzymes like EP-24.15 are involved in the timely degradation of these hormones, thereby controlling the duration and intensity of their signals.

Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide that plays a critical role in regulating the release of gonadotropins from the pituitary gland. EP-24.15 has been identified as an enzyme capable of cleaving LHRH. Studies utilizing substrates like G-FAAF-4MN have helped researchers measure the specific activity of EP-24.15 in areas of the brain rich in LHRH, such as the medial and lateral pre-optic nuclei. This research indicates that EP-24.15 is strategically located to participate in the metabolism of LHRH in these key neuroendocrine regions. Furthermore, EP-24.15 has been shown to cleave the Tyr5-Gly6 bond of LHRH and is considered a primary LHRH degrading enzyme in pituitary and hypothalamic membrane preparations.

Insights into Opioid Peptide Pathways

Opioid peptides are crucial neuromodulators involved in pain, mood, and reward pathways. Their activity is tightly controlled by enzymatic degradation. EP-24.15 has been implicated in the processing of several opioid peptides, particularly those derived from prodynorphin.

Prodynorphin is a precursor protein that is proteolytically processed to yield several bioactive opioid peptides, including various dynorphins and leumorphin. EP-24.15 is a metalloendopeptidase active in the brain that rapidly converts prodynorphin-derived peptides into Leu-enkephalin. The use of tools like G-FAAF-4MN, alongside inhibitors of EP-24.15, has been instrumental in demonstrating this conversion and understanding the enzymatic steps involved in generating Leu-enkephalin from larger prodynorphin fragments.

Dynorphin A-(1-8) is an octapeptide derived from prodynorphin and is a potent opioid peptide. EP-24.15 is involved in the processing of Dynorphin A-(1-8). Studies employing techniques such as ventriculocisternal perfusion in the presence or absence of EP-24.15 inhibitors have provided evidence for the conversion of Dynorphin A-(1-8) to Leu-enkephalin by EP-24.15 in vivo. This highlights a specific role for EP-24.15 in the metabolic cascade that processes dynorphin-related peptides.

Subcellular Distribution and Compartmentalization of EP-24.15 Activity

Understanding the subcellular localization of EP-24.15 is essential for determining where neuropeptide processing occurs within the cell. Research using various techniques, including those likely employing substrates like G-FAAF-4MN to measure activity in different cellular fractions, has provided insights into the distribution of EP-24.15. Brain contains a membrane-bound form of EP-24.15, although the enzyme is predominantly associated with the soluble protein fraction of brain homogenates. Subcellular fractionation studies in rat brain have shown that a significant portion (20-25%) of the total EP-24.15 activity is associated with membrane fractions, including synaptosomes. This suggests that EP-24.15-mediated neuropeptide processing can occur in different cellular compartments, potentially influencing the availability and activity of peptides near their sites of action or release.

G-FAAF-4MN, as a sensitive substrate, has facilitated the quantitative assessment of EP-24.15 activity in various brain regions and subcellular fractions. The Km value for the cleavage of G-FAAF-4MN by EP-24.15 has been determined to be 0.026 mM. This kinetic parameter is crucial for understanding the enzyme's affinity for this substrate and for optimizing assay conditions in research studies.

Kinetic Data for G-FAAF-4MN Cleavage by EP-24.15

| Substrate | Enzyme | Km (mM) | Cleavage Site |

| G-FAAF-4MN | EP-24.15 | 0.026 | Phe-Ala |

Data derived from studies using G-FAAF-4MN as a fluorogenic substrate for EP-24.15.

The ability to accurately measure EP-24.15 activity using G-FAAF-4MN in different brain nuclei has allowed for the mapping of enzyme distribution, revealing relatively high activity in areas like the medial and lateral pre-optic nuclei, which are important for neuroendocrine function. This spatial information, coupled with the knowledge of EP-24.15's substrate specificity, strengthens the understanding of its physiological roles in neuropeptide metabolism.

EP-24.15 Activity in Rat Brain Nuclei (Example Range)

| Brain Region | EP-24.15 Specific Activity (nmol 4MN/mg prot/h) | Potential Substrates |

| Medial and Lateral Pre-optic Nuclei | Relatively High (e.g., 15-80 range) | Dynorphin-like peptides, LHRH |

| Other examined areas | 15-80 (range across all areas) | Various neuropeptides |

Note: Specific activity values represent a range observed across different brain nuclei examined in studies using G-FAAF-4MN.

The use of G-FAAF-4MN has been pivotal in developing a more detailed picture of EP-24.15 activity, its distribution, and its specific contributions to the complex processes of neuropeptide metabolism, particularly within the neuroendocrine and opioid systems.

Advanced Research Perspectives and Innovations Utilizing G Faaf 4mn

Refinements in Fluorogenic Probe Design for Enhanced Sensitivity and Selectivity

The design of fluorogenic probes is a dynamic field, with continuous efforts to improve their performance. While G-FAAF-4MN has proven effective, researchers are exploring modifications to its structure to enhance its sensitivity and selectivity for EP-24.15. These refinements primarily focus on two key components of the probe: the peptide sequence and the fluorogenic reporter group.

Peptide Sequence Modification: The tetrapeptide sequence Phe-Ala-Ala-Phe is crucial for recognition and cleavage by EP-24.15. Researchers are investigating the impact of substituting specific amino acids within this sequence to optimize the kinetic parameters of the substrate. The goal is to develop probes with a higher affinity (lower Kₘ) and a faster turnover rate (higher k_cat) by the enzyme, which would result in a more rapid and robust fluorescent signal. The exploration of non-natural amino acids is also a promising avenue to increase probe stability and selectivity.

Alternative Fluorophores: The 4-methoxynaphthylamide (4MN) group in G-FAAF-4MN serves as the fluorophore. Upon enzymatic cleavage and subsequent hydrolysis, it is released, leading to a detectable fluorescent signal. Innovations in this area involve the use of alternative fluorophores with improved photophysical properties, such as higher quantum yields, greater photostability, and emission wavelengths in the near-infrared (NIR) spectrum. NIR probes are particularly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

One approach to enhancing sensitivity involves the use of fluorescence resonance energy transfer (FRET) pairs. In a FRET-based probe, a fluorophore and a quencher are positioned at opposite ends of the peptide substrate. In the intact probe, the fluorescence is quenched. Upon cleavage by EP-24.15, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. This "turn-on" mechanism can provide a higher signal-to-background ratio compared to single-fluorophore probes.

Table 1: Comparison of Fluorogenic Probe Characteristics

| Probe Characteristic | G-FAAF-4MN | Potential Refined Probes |

|---|---|---|

| Peptide Sequence | Phe-Ala-Ala-Phe | Modified sequences with improved Kₘ and k_cat |

| Fluorophore | 4-methoxynaphthylamide | NIR fluorophores, FRET pairs |

| Sensitivity | Moderate | High to Very High |

| Selectivity | Good | Excellent |

| Application | In vitro assays | In vitro and in vivo imaging |

Potential for High-Throughput Screening in Enzyme Modulator Discovery

The robust and reliable nature of the G-FAAF-4MN assay makes it highly amenable to high-throughput screening (HTS) campaigns aimed at discovering modulators of EP-24.15 activity. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that either inhibit or activate the enzyme.

Assay Miniaturization and Automation: The G-FAAF-4MN assay can be readily adapted to microplate formats (e.g., 384- or 1536-well plates), which is a prerequisite for HTS. The use of robotic liquid handling systems enables the precise and rapid dispensing of reagents, including the enzyme, substrate, and library compounds, minimizing variability and increasing throughput.

Screening for Inhibitors: The discovery of potent and selective inhibitors of EP-24.15 is of significant interest for therapeutic development, particularly in areas where the enzyme's activity is dysregulated. In a typical HTS setup for inhibitor discovery, EP-24.15 is incubated with a library compound before the addition of G-FAAF-4MN. A decrease in the rate of fluorescence generation compared to a control without the compound indicates inhibitory activity.

Data Analysis and Hit Validation: HTS campaigns generate vast amounts of data that require sophisticated analysis software to identify genuine hits while minimizing false positives and false negatives. Primary hits from the HTS are then subjected to a series of secondary assays to confirm their activity, determine their potency (e.g., IC₅₀ values), and assess their selectivity against other proteases.

Table 2: HTS Campaign for EP-24.15 Inhibitor Discovery

| HTS Parameter | Description |

|---|---|

| Assay Principle | Inhibition of G-FAAF-4MN cleavage by EP-24.15 |

| Platform | 384-well or 1536-well microplates |

| Compound Library | Diverse small molecule libraries |

| Detection Method | Fluorescence intensity measurement over time |

| Primary Endpoint | Reduction in the rate of fluorescence increase |

| Hit Criteria | Inhibition greater than a predefined threshold (e.g., >50%) |

Exploration of Novel Biological Roles for EP-24.15 through G-FAAF-4MN-based Assays

Beyond its use in inhibitor screening, the G-FAAF-4MN assay serves as a powerful tool to investigate the fundamental biological roles of EP-24.15 in various physiological and pathological contexts. The ability to accurately quantify enzyme activity in biological samples provides valuable insights into its regulation and function.

Neuropeptide Regulation: EP-24.15 is known to be involved in the metabolism of several neuropeptides, including gonadotropin-releasing hormone (GnRH) and neurotensin. nih.gov By using G-FAAF-4MN-based assays, researchers can study how the activity of EP-24.15 is modulated in different brain regions or in response to various stimuli. This can help to elucidate the specific roles of this enzyme in regulating neuropeptide signaling pathways that are crucial for processes such as reproduction and neurotransmission. nih.gov For instance, studies have used this assay to measure EP-24.15 activity in cerebrospinal fluid, suggesting that its function in the brain may be modulated by endogenous factors. nih.gov

Disease Biomarker Discovery: Altered EP-24.15 activity has been linked to several disease states. The G-FAAF-4MN assay can be employed to measure enzyme activity in patient-derived samples (e.g., tissue biopsies, plasma) to assess its potential as a disease biomarker. For example, if EP-24.15 activity is consistently elevated or decreased in a particular disease, it could serve as a diagnostic or prognostic marker.

Investigating Cellular and Subcellular Localization of Activity: When coupled with cell fractionation techniques, the G-FAAF-4MN assay can be used to determine the subcellular localization of active EP-24.15. This information is critical for understanding where the enzyme exerts its physiological functions. For example, determining whether the enzyme is primarily active in the cytoplasm, nucleus, or secreted from the cell provides clues about its natural substrates and interaction partners.

Q & A

Q. What frameworks support replication studies of G-Faaf-4MN’s reported applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.